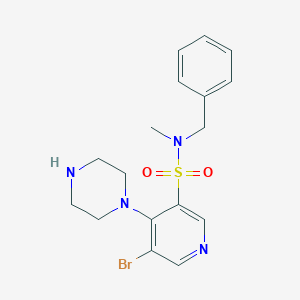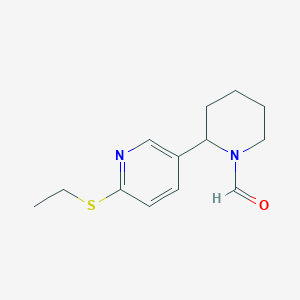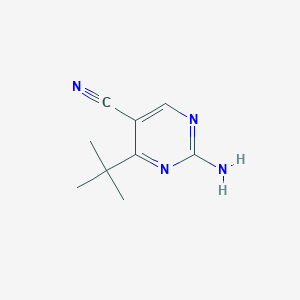
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves several steps, including cyclization and functionalization reactions. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like toluene and ethyl acetate, and catalysts such as iodine and TBHP . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can be compared with other piperidine derivatives such as:
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.
N-(pyridin-2-yl)amides: Compounds synthesized from 2-aminopyridine and α-bromoketones, known for their varied medicinal applications.
The uniqueness of this compound lies in its specific structure and the presence of the tosyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N,6-trimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-15-8-10-17(11-9-15)26(24,25)23-14-6-5-7-19(23)18-12-13-20(22(3)4)21-16(18)2/h8-13,19H,5-7,14H2,1-4H3 |
InChI Key |
OVFPZHGCPDTFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)

